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Compound of Interest

Compound Name: Cetirizine Hydrochloride

Cat. No.: B192750

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioequivalence of various generic
formulations of cetirizine hydrochloride, a widely used second-generation antihistamine. The
data presented is compiled from multiple clinical studies to assist researchers and drug
development professionals in assessing the therapeutic equivalence of generic alternatives to
the innovator product.

Pharmacokinetic Bioequivalence Data

The bioequivalence of generic cetirizine hydrochloride formulations is primarily assessed
through pharmacokinetic studies in healthy human volunteers. These studies compare the rate
and extent of absorption of the generic (test) product with the reference listed drug (RLD). The
key pharmacokinetic parameters evaluated are the maximum plasma concentration (Cmax),
the time to reach maximum plasma concentration (Tmax), and the area under the plasma
concentration-time curve (AUC).

For two products to be considered bioequivalent, the 90% confidence interval (ClI) for the ratio
of the geometric means (test/reference) of Cmax and AUC must fall within the acceptance
range of 80% to 125%.[1][2]

Table 1: Pharmacokinetic Parameters of Cetirizine Hydrochloride Formulations from Various
Bioequivalence Studies (Single 10 mg Dose)
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Formulati Cmax AUC (0-t) AUC (0-)
Study Tmax (hr) t% (hr)
on (ng/mL) (ng-h/mL)  (ng-h/mL)
301.0 + 21159 + 2400.8 +
Study A[3] Test 1.0+0.3 8.06+£1.3
36.6 523.5 666.6
2854 + 2228.9 = 2368.6 =
Reference 1.1+05 782+1.3
39.1 740.3 492.9
Study B
_ Test 402 + 84 - 2520+ 491 2623 +483 -
(Fasting)[4]
Reference 379 £53 - 2455+ 480 2608 +441 -
Study B
Test 221 £ 55 - 2046 + 524 2142 +508 -
(Fed)[4]
Reference 221+ 36 - 2067 +513 2165+500 -
Study C[2] 0.80+0.14 6.00+1.04
Test 0.8+0.4 - 7.59 £ 0.68
(5] Hg/mL ng-h/mL
0.80+£0.23 5.98 +1.39
Reference 1.1+0.7 - 7.63 £0.93
pg/mL pg-h/mL

Data are presented as mean + standard deviation. Note: Units for Study C were originally in
pg/mL and pg-h/mL and are presented as such.

Table 2: Statistical Analysis of Bioequivalence Studies
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90% Confidence

Study Parameter Conclusion
Interval
Study A[1] Cmax 95% - 110% Bioequivalent
AUC(0-24) 91% - 112% Bioequivalent
AUC(0-) 92% - 109% Bioequivalent
Study B (Fasting & Cmax, AUC(0-t), Within 80.00% - ) )
Bioequivalent
Fed)[4] AUC(0-0) 125.00%
Cmax, AUC(0-1), o . .
Study C[2][5] Within 80% - 125% Bioequivalent

AUC(0-0)

Experimental Protocols
In-Vivo Bioequivalence Study Protocol

A standard in-vivo bioequivalence study for cetirizine hydrochloride tablets is typically
conducted as a randomized, open-label, two-treatment, two-period, crossover study in healthy
adult volunteers under fasting conditions.[2][4][5]

1. Subject Selection:

« Inclusion Criteria: Healthy male and non-pregnant, non-lactating female subjects, typically
between 18 and 45 years of age, with a body mass index (BMI) within a normal range.[6] All
subjects provide written informed consent.

o Exclusion Criteria: History of significant cardiac, hepatic, renal, pulmonary, gastrointestinal,
or psychiatric disorders. History of alcohol or drug abuse. Use of any medication for a
specified period before the study.

2. Study Design:
o Arandomized, two-sequence, two-period crossover design is commonly employed.[2][5]

e Subjects are randomly assigned to one of two treatment sequences (Test then Reference, or
Reference then Test).
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e Asingle oral dose of the test or reference cetirizine hydrochloride (typically 10 mg) is
administered.[7]

e A washout period of at least 7 days separates the two treatment periods to ensure complete
elimination of the drug from the body.[2][5]

3. Blood Sampling:

» Blood samples are collected from each subject at predetermined time intervals. A typical
schedule includes a pre-dose sample, followed by multiple samples over a 24 to 34-hour
period post-dose.[1][2][5]

o Example sampling times: 0 (pre-dose), 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, and 34 hours post-dose.
[2]

4. Analytical Method:

e The concentration of cetirizine in plasma samples is determined using a validated high-
performance liquid chromatography (HPLC) method with ultraviolet (UV) or mass
spectrometric (MS) detection.[2][3][4][5]

5. Pharmacokinetic and Statistical Analysis:

e Pharmacokinetic parameters (Cmax, Tmax, AUC(0-t), AUC(0-), t%2) are calculated from the
plasma concentration-time data for each subject.

e An analysis of variance (ANOVA) is performed on the log-transformed Cmax and AUC data.

e The 90% confidence intervals for the ratio of the geometric means of the test and reference
products for Cmax and AUC are calculated.[1][2] The acceptance criteria for bioequivalence
is that this interval must lie within 80-125%.[1][2]

In-Vitro Dissolution Testing Protocol

Dissolution testing is a critical in-vitro test to assess the drug release characteristics of the
tablet formulation.

1. Apparatus and Medium:
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o Apparatus: USP Apparatus 2 (Paddles).[8][9]

e Medium: 1000 mL of deaerated water.[8][9] Other media such as pH 1.2, 4.5, and 6.8 buffers
may also be used.[10]

e Rotation Speed: 50 rpm.[8][9]
2. Procedure:
e Asingle tablet is placed in each dissolution vessel.

o Samples of the dissolution medium are withdrawn at specified time points (e.g., 10, 20, 30,
and 45 minutes).

o The amount of dissolved cetirizine is quantified using a validated analytical method, typically
HPLC-UV at 230 nm.[11]

3. Acceptance Criteria:

o For immediate-release tablets, a common acceptance criterion is that not less than 80% of
the labeled amount of cetirizine hydrochloride is dissolved within a specified time, often 30
minutes.[11]

Visualizations

Click to download full resolution via product page

Caption: Workflow of a typical two-period crossover bioequivalence study.
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Caption: Key pharmacokinetic parameters for bioequivalence assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3093629/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3093629/
https://manu41.magtech.com.cn/Jweb_clyl/EN/abstract/abstract14475.shtml
https://manu41.magtech.com.cn/Jweb_clyl/EN/abstract/abstract14475.shtml
https://pubmed.ncbi.nlm.nih.gov/19856790/
https://pubmed.ncbi.nlm.nih.gov/19856790/
https://www.accessdata.fda.gov/drugsatfda_docs/psg/PSG_021621.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/psg/PSG_019835.pdf
https://pubmed.ncbi.nlm.nih.gov/15975755/
https://pubmed.ncbi.nlm.nih.gov/15975755/
https://pubmed.ncbi.nlm.nih.gov/15975755/
https://www.researchgate.net/publication/7767474_Development_and_validation_of_a_dissolution_test_for_a_once-a-day_combination_tablet_of_immediate-release_cetirizine_dihydrochloride_and_extended-release_pseudoephedrine_hydrochloride
https://www.accessdata.fda.gov/drugsatfda_docs/psg/Cetirizine_HCl;_Pseudoephedrine_HCl_ERtab_21150_RC2-08.pdf
https://www.scribd.com/document/626274948/Cetirizine-tablet
https://www.benchchem.com/product/b192750#assessing-the-bioequivalence-of-generic-cetirizine-hydrochloride-formulations
https://www.benchchem.com/product/b192750#assessing-the-bioequivalence-of-generic-cetirizine-hydrochloride-formulations
https://www.benchchem.com/product/b192750#assessing-the-bioequivalence-of-generic-cetirizine-hydrochloride-formulations
https://www.benchchem.com/product/b192750#assessing-the-bioequivalence-of-generic-cetirizine-hydrochloride-formulations
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b192750?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192750?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192750?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

